molecular formula C10H12Cl2N2O2 B14398566 Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)- CAS No. 87919-21-9

Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-

Cat. No.: B14398566
CAS No.: 87919-21-9
M. Wt: 263.12 g/mol
InChI Key: XFKZYUOOMFMGLG-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a hydroxypropyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanol in the presence of a base, followed by the addition of isocyanate. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are generally used.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalyst: A base such as triethylamine or sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The dichlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 1-(3,4-dichlorophenyl)-3-(3-oxopropyl)urea.

    Reduction: Formation of 1-(3-phenyl)-3-(3-hydroxypropyl)urea.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the hydroxypropyl group enhances solubility and potential biological activity.

Properties

CAS No.

87919-21-9

Molecular Formula

C10H12Cl2N2O2

Molecular Weight

263.12 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea

InChI

InChI=1S/C10H12Cl2N2O2/c11-8-3-2-7(6-9(8)12)14-10(16)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H2,13,14,16)

InChI Key

XFKZYUOOMFMGLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NCCCO)Cl)Cl

Origin of Product

United States

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